molecular formula C22H18N2O3S B14996595 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14996595
M. Wt: 390.5 g/mol
InChI Key: FXYOLJBQTQFIQQ-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy and operational simplicity.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and molecular docking are conducted to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

5,6-dimethyl-1-phenacyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N2O3S/c1-14-15(2)28-21-19(14)20(26)24(17-11-7-4-8-12-17)22(27)23(21)13-18(25)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3

InChI Key

FXYOLJBQTQFIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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